molecular formula C11H14O2 B11720608 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B11720608
M. Wt: 178.23 g/mol
InChI Key: AWTLQROWORGMKX-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group and an ethan-1-ol group attached to the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydrobenzofuran with a suitable alkylating agent, followed by reduction to introduce the ethan-1-ol group. For example, the reaction of 2,3-dihydrobenzofuran with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as tetrahydrofuran can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield a corresponding aldehyde or carboxylic acid, while reduction can produce secondary alcohols .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to the presence of both a methyl group and an ethan-1-ol group attached to the benzofuran ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of bioactive molecules and materials .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3

InChI Key

AWTLQROWORGMKX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)O

Origin of Product

United States

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